molecular formula C15H17NO5 B1521235 Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate CAS No. 1181537-45-0

Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate

Cat. No.: B1521235
CAS No.: 1181537-45-0
M. Wt: 291.3 g/mol
InChI Key: HSJQSLULWYHTPE-UHFFFAOYSA-N
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Description

Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate, a compound with the molecular formula C15H17NO5 and CAS Number 1181537-45-0, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and dioxobutanoate moiety, contributing to its unique chemical reactivity and biological interactions. The molecular weight is approximately 291.3 g/mol, which positions it within a class of compounds that may exhibit significant pharmacological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. In particular, its efficacy against various strains of bacteria has been documented:

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus6.2512.5
Escherichia coli50Not specified
Streptococcus agalactiae75Not specified

These findings indicate that the compound exhibits potent activity against gram-positive bacteria, particularly Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance issues .

The biological activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. The presence of the morpholine group suggests potential interactions with protein targets involved in cellular processes critical for bacterial survival.

Case Studies and Research Findings

  • Inhibition of c-Myc Dimerization :
    A related compound demonstrated significant inhibition of c-Myc-Max dimerization, a crucial process in cancer cell proliferation. This suggests that this compound may also exert anti-cancer effects by interfering with similar protein-protein interactions .
  • Pharmacokinetics :
    Studies have indicated that compounds structurally similar to this compound possess favorable pharmacokinetic profiles, including stability and bioavailability, which are essential for therapeutic applications .
  • Synergistic Effects :
    Preliminary research indicates that combining this compound with other antibacterial agents may enhance its efficacy against resistant bacterial strains. This synergistic approach could be pivotal in developing new treatment regimens for infections caused by multi-drug resistant organisms .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

MMD has shown potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. For example, derivatives of oxadiazole and triazole synthesized through reactions involving dicarbonyl esters have demonstrated moderate cytotoxicity against colon carcinoma cell lines (HCT-116) . The mechanism of action often involves the induction of apoptosis in cancer cells.

2. Synthesis of Novel Derivatives

MMD serves as a precursor for synthesizing novel pharmaceutical compounds. Its structural components allow for modifications that can lead to the creation of new drug candidates with enhanced pharmacological properties. For instance, the morpholine moiety is known for its ability to improve the solubility and bioavailability of drugs .

Biological Research Applications

1. Enzyme Inhibition Studies

MMD has been utilized in studies focusing on enzyme inhibition. Compounds similar to MMD can act as inhibitors for various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. Research has shown that modifications to the dioxobutanoate structure can enhance enzyme binding affinity .

2. Pharmacokinetic Studies

Understanding the pharmacokinetics of MMD is crucial for its application in drug development. Studies assessing absorption, distribution, metabolism, and excretion (ADME) are essential to determine the viability of MMD-based compounds as therapeutic agents. Research indicates that the morpholine group may enhance metabolic stability .

Case Studies

Study ReferenceFocusFindings
Abdelrehim et al. Anticancer ActivityIdentified moderate cytotoxic effects against HCT-116 cell line; potential for further development as an anticancer agent.
SCBT Research Enzyme InhibitionInvestigated enzyme inhibitory properties; suggested modifications could enhance binding affinity and efficacy in metabolic disorders.
Patent Analysis Synthesis MethodologyDescribed methods for synthesizing derivatives; highlighted potential therapeutic uses based on structural modifications.

Chemical Reactions Analysis

Cyclocondensation Reactions

The diketone functionality in Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate facilitates cyclocondensation with nitrogen nucleophiles, forming heterocyclic compounds. Key examples include:

Reaction with Phenyl Hydrazine

Under reflux in acetic acid, the compound reacts with phenyl hydrazine to form pyrazole derivatives. The reaction proceeds via enolate formation, followed by cyclization .

Product Yield Conditions
Ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate78%Reflux in acetic acid (3–5 hours)

Formation of Triazole Derivatives

Cyclocondensation with 4-amino triazole-3-thiol yields Schiff bases, which further react with morpholine and formaldehyde to form Mannich bases .

Reagent Product Key Spectral Data (1H NMR)
4-Chlorobenzaldehyde4-[(4-Chloro-benzylidene)-amino]-5-[5-(1-methylpyrrol-3-yl)-1-phenylpyrazol-3-yl]-2-morpholin-4-ylmethyl-2,4-dihydro- triazole-3-thioneδ 8.73 ppm (s, ArCHN), δ 2.70–3.78 ppm (morpholine protons)

Reduction Reactions

The diketone moiety undergoes selective reductions:

Sodium Borohydride (NaBH₄) Reduction

In methanol at room temperature, NaBH₄ reduces the β-keto ester to a secondary alcohol without affecting the morpholine group .

Reagent Product Yield Conditions
NaBH₄(2-Morpholin-4-ylphenyl)methanol30%Methanol, RT, 3 hours

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ reduces both ketone and ester groups to produce a diol, though this reaction is less selective .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid :

Conditions Product Key Change
H₂SO₄ (cat.), H₂O, reflux4-[4-(Morpholin-4-yl)phenyl]-2,4-dioxobutanoic acidIR: Loss of ester C=O (1733 cm⁻¹), new broad O-H stretch (~2500 cm⁻¹)

Electrophilic Aromatic Substitution

The morpholine group activates the phenyl ring toward electrophilic substitution. Bromination and nitration occur at the para position relative to the morpholine substituent :

Reagent Product Position Yield
Br₂, H₂SO₄4-Bromo-2-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoatepara65%

Keto-Enol Tautomerism and Nucleophilic Additions

The β-diketo system exhibits keto-enol tautomerism, enabling nucleophilic additions. For example, reaction with hydroxylamine forms an isoxazole derivative :

Reagent Product Key Feature
NH₂OH·HCl, NaOH5-[4-(Morpholin-4-yl)phenyl]isoxazole-3-carboxylate1H NMR: δ 6.50 ppm (s, isoxazole proton)

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 150°C leads to decarboxylation, forming 4-[4-(morpholin-4-yl)phenyl]-3-buten-2-one .

  • Light Sensitivity : The compound slowly photodegrades in solution, requiring storage in amber glass .

Comparative Reactivity Table

Reaction Type Reagent Primary Site Product Class
CyclocondensationPhenyl hydrazineβ-DiketonePyrazole
ReductionNaBH₄KetoneSecondary alcohol
Ester HydrolysisH₂SO₄/H₂OEsterCarboxylic acid
Electrophilic SubstitutionBr₂Phenyl ringBrominated derivative
Nucleophilic AdditionNH₂OHEnol tautomerIsoxazole

Properties

IUPAC Name

methyl 4-(4-morpholin-4-ylphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-20-15(19)14(18)10-13(17)11-2-4-12(5-3-11)16-6-8-21-9-7-16/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJQSLULWYHTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate

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